5-Hydroxypyrimidine

Vue d'ensemble

Description

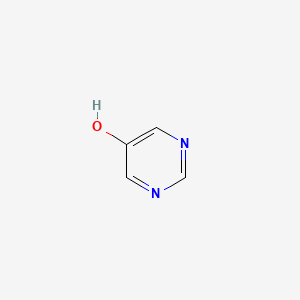

5-Hydroxypyrimidine is a useful research compound. Its molecular formula is C4H4N2O and its molecular weight is 96.089. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

5-Hydroxypyrimidine derivatives have shown promising antimicrobial properties against a range of pathogens, including multidrug-resistant strains.

- Study Findings : A series of N-alkyl-5-hydroxypyrimidinone carboxamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicated that specific modifications to the compound's structure significantly influenced its potency against tuberculosis. For instance, the presence of a benzyl group at a certain position was crucial for maintaining antibacterial activity .

- Case Study : In vitro studies demonstrated that specific derivatives exhibited strong activity against resistant strains of Staphylococcus aureus, highlighting their potential as effective antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound derivatives is another area of active research.

- Research Overview : Recent studies focused on synthesizing various 5-oxopyrrolidine derivatives derived from this compound. These compounds were tested for their cytotoxic effects on A549 lung adenocarcinoma cells. Notably, some derivatives showed selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics .

- Data Table: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound ID | Structure Features | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 18 | 5-Nitrothiophene substituent | 25 | High |

| 21 | 2-Thienyl fragments | 15 | Moderate |

| 15 | Carboxylic acid derivative | 30 | Low |

Erythropoietin Production Enhancement

Another significant application of this compound is its role in enhancing erythropoietin production.

- Mechanism : Compounds derived from this compound have been identified to stimulate erythropoietin production, which is crucial for red blood cell formation. This property can be beneficial in treating conditions like anemia associated with chronic kidney disease .

- Clinical Relevance : The development of low molecular weight compounds that enhance erythropoietin production offers an alternative to recombinant human erythropoietin therapies, which can be costly and inconvenient for patients .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between this compound derivatives and their biological targets.

- Findings : For instance, docking studies on N-alkyl-5-hydroxypyrimidinone carboxamides revealed extensive hydrogen bonding with target proteins involved in bacterial cell wall biosynthesis. This insight aids in rational drug design aimed at optimizing the efficacy of these compounds against specific pathogens .

Analyse Des Réactions Chimiques

Protection and Deprotection Reactions

The 5-hydroxyl group undergoes protection strategies to prevent undesired reactivity during synthetic procedures.

-

Key Insight : Benzyl protection enables selective functionalization of other positions (e.g., cyano group hydrolysis to carboxylic acid) . Catalytic hydrogenation efficiently removes the benzyl group without degrading the pyrimidine core .

Oxidation Reactions

The hydroxyl group participates in oxidative transformations, leading to ring-contracted products.

-

Mechanism : Oxidation initiates at the hydroxyl group, forming radical intermediates that undergo ring contraction to hydantoin derivatives .

-

pH Dependency : Isomerization between 5-oh-dHyd and iso-4-oh-dHyd is reversible and accelerated under alkaline conditions .

Alkylation and Substitution

The hydroxyl group’s nucleophilic oxyanion facilitates alkylation, though modifications often reduce bioactivity.

-

SAR Note : Methylation disrupts hydrogen-bonding interactions critical for DprE1 binding, while N-alkylation preserves activity .

Hydrogen-Bonding Interactions

The 5-hydroxyl group forms critical hydrogen bonds in biological systems:

| Interaction Partner | Binding Site Residues (DprE1) | Functional Role | Reference |

|---|---|---|---|

| Enzyme (DprE1) | H132, Q336, N385 | Stabilizes ligand-enzyme complex via deprotonated oxygen |

-

pKa Influence : Deprotonation (pKa ≈ 4.5 in enzymatic environments) enhances hydrogen-bonding capacity .

Acid-Base Behavior

The hydroxyl group exhibits pH-dependent reactivity:

Hydrolysis and Stability

While the hydroxyl group itself resists hydrolysis, adjacent functional groups are reactive:

| Substrate | Conditions | Outcome | Reference |

|---|---|---|---|

| 5-Benzyloxy-2-cyanopyrimidine | KOH, H₂O, 8 hrs, 100°C | This compound-2-carboxylic acid (67% yield) |

-

Note : Hydrolysis of the nitrile group proceeds efficiently under basic conditions, retaining the hydroxyl group intact .

Thermal and Solvent Effects

Solubility and stability vary with environmental conditions:

| Solvent | Solubility | Stability | Reference |

|---|---|---|---|

| Water | Slight | Stable at pH 3–7, decomposes at pH > 9 | |

| Methanol | Moderate | Stable under inert atmosphere | |

| Chloroform | Slight | Suitable for non-polar reactions |

Key Findings

-

The 5-hydroxyl group is pivotal in oxidation, hydrogen bonding, and pH-dependent reactivity.

-

Protective strategies (e.g., benzylation) enable selective functionalization, while oxidation pathways lead to biologically inactive hydantoin derivatives .

-

Alkylation at the hydroxyl position abolishes enzyme inhibition, whereas N-alkylation retains activity .

Propriétés

IUPAC Name |

pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXJLQINBYSQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902471 | |

| Record name | Pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51953-13-0, 26456-59-7 | |

| Record name | Pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.